7-Methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
Synthesis Analysis
The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinoline derivatives involves several key methods, including reactions starting from amino compounds and cyclic enol ethers. A notable method for synthesizing tetrahydroquinoline derivatives efficiently uses a domino reaction of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water, showing significant cis selectivity in most cyclization products (Zhang & Li, 2002). Furthermore, the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine through steps like acetylation, cyclization, and reduction has been simplified, providing an easier method with cheaper starting materials and fewer by-products (Shao Ying-lu, 2007).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been elucidated through X-ray structural analysis. These studies provide insights into the structural framework and conformational preferences of tetrahydroquinoline derivatives, contributing to a deeper understanding of their chemical behavior and reactivity (Rudenko et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 7-Methyl-1,2,3,4-tetrahydroquinoline derivatives encompasses various reactions, including those catalyzed by Lewis acids and multicomponent reactions that allow for the efficient synthesis of highly substituted tetrahydroquinolines. These methods demonstrate the versatility and synthetic utility of tetrahydroquinolines in organic synthesis (Lavilla et al., 2003).
Scientific Research Applications
Medicinal Chemistry
1,2,3,4-Tetrahydroisoquinoline analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders . The heterocyclic scaffold of these compounds has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .
Antibacterial Property
A novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains . The strains that were most susceptible to the action of the compound were Staphylococcus .
Immunosuppressant Properties
Other derivatives have exhibited significant immunosuppressant properties, sparking studies of their potential as anti-rejection drugs .
Potential Treatments for Diabetes
Their inhibitory activity toward AMP activated protein kinase has attracted clinical interest as possible treatments for diabetes .
Anti-inflammatory and Antimalarial Activities
Quinoline derivatives, which include tetrahydroquinolines, have been used to develop compounds exhibiting a wide range of medicinal benefits, such as anti-asthmatic, anti-inflammatory, antimalarial, anticancer, and antibiotic activity .
C(1)-Functionalization of Tetrahydroisoquinolines
In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . These can act as precursors for various alkaloids displaying multifarious biological activities . Multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .
Antineuroinflammatory Agents
N-benzyl THIQs are known to function as antineuroinflammatory agents .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Synthesis of Biologically Important Nitrogen Heterocycles
Over the past several years, considerable interest in organic and medicinal chemistry has been directed toward the synthesis of various biologically important nitrogen heterocycles . Among these compounds, 1,2,3,4-tetrahydroisoquinoline (THIQ) has garnered significant attention .
Synthesis of Natural Products
Tetrahydroisoquinoline is an important structural motif of various natural products . In recent years, considerable research interest has been directed toward the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Antioxidant Properties
Some tetrahydroquinoline derivatives are known for their antioxidant properties . They are known for neutralizing damaging molecules of biological importance such as phospholipids, proteins, and DNA .
Green and Sustainable Chemistry
In the concept of green and sustainable chemistry, the use of efficient and recyclable catalysts in multicomponent reactions (MCRs) is highly desired . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .
Safety And Hazards
Future Directions
Tetrahydroquinoline derivatives are common in medicinal chemistry and have a wide range of applications . The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported , indicating potential future directions for the synthesis and application of 7-Methyl-1,2,3,4-tetrahydroquinoline.
properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFXGQYGECZNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332546 | |
Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
58960-03-5 | |
Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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